molecular formula C5H12ClN B090650 2-Chloropropyldimethylamine CAS No. 108-14-5

2-Chloropropyldimethylamine

Cat. No. B090650
CAS RN: 108-14-5
M. Wt: 121.61 g/mol
InChI Key: GYXWNSDLDXGMGU-UHFFFAOYSA-N
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Description

2-Chloropropyldimethylamine is a compound that is structurally related to cyclopropylamines, which are prevalent in pharmaceuticals and agrochemicals due to their unique chemical properties and biological activities. Although the provided papers do not directly discuss 2-Chloropropyldimethylamine, they do provide insights into the synthesis and properties of related cyclopropylamine compounds, which can be extrapolated to understand 2-Chloropropyldimethylamine.

Synthesis Analysis

The synthesis of cyclopropylamines, which are structurally similar to 2-Chloropropyldimethylamine, can be achieved through various methods. One approach involves the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, which proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring closure . Another method includes the use of methyl 2-chloro-2-cyclopropylidenacetate reacting with bidentate nucleophiles under phase transfer catalysis to construct spirocyclopropane anellated heterocycles . Additionally, the synthesis of cis-2-fluorocyclopropylamine through stereoselective cyclopropanation under phase-transfer conditions has been reported . These methods highlight the versatility and reactivity of chloro-substituted cyclopropylamines, which is relevant for understanding the synthesis of 2-Chloropropyldimethylamine.

Molecular Structure Analysis

The molecular structure of cyclopropylamine derivatives can be complex, as demonstrated by the X-ray diffractometry (XRD) analysis of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine, which revealed the presence of two intramolecular hydrogen bonds . This suggests that 2-Chloropropyldimethylamine may also exhibit interesting structural features, such as intramolecular interactions, that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Cyclopropylamines can undergo various chemical reactions, including isomerization and cycloaddition. For instance, the synthesis of trans-2-substituted cyclopropylamines has been observed to involve cis/trans-isomerization in the presence of zinc halide salts . Additionally, cyclopropylidenacetate derivatives have been used to generate spirocyclopropane anellated heterocycles and cyclic imines, which serve as precursors to other compounds like carbapenam derivatives . These reactions demonstrate the chemical versatility of cyclopropylamine compounds, which is likely applicable to 2-Chloropropyldimethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylamines are influenced by their molecular structure and the presence of substituents. For example, the presence of chlorine in the molecule can affect its reactivity, as seen in the formation of N-Nitrosodimethylamine (NDMA) from the oxidation of model amines with chlorine dioxide . The synthesis of 2,2-dialkylcyclopropylamines from β-chloroimines also highlights the reactivity of chlorine-substituted amines . These studies suggest that 2-Chloropropyldimethylamine would have distinct physical and chemical properties that could be exploited in various applications, particularly in the synthesis of biologically active compounds.

Scientific Research Applications

  • Chloroquine and COVID-19 : Research by Touret and de Lamballerie (2020) discusses the potential benefits of chloroquine, a drug with a similar functional group, in treating COVID-19. This highlights the relevance of chlorinated compounds in antiviral research (Touret & de Lamballerie, 2020).

  • N-Nitrosodimethylamine (NDMA) in Water Treatment : Mitch et al. (2003) describe a process for identifying NDMA precursors in water treatment, which may be relevant given the structural similarities between NDMA and 2-Chloropropyldimethylamine (Mitch, Gerecke, & Sedlak, 2003).

  • Bioregulator Uptake and Metabolism in Plants : Kelly et al. (2004) investigated the uptake and metabolism of a bioregulator with a similar structure in guayule plants. This research could provide insights into how compounds like 2-Chloropropyldimethylamine might behave in biological systems (Kelly, Gilliland, Staden, & Paterson-Jones, 2004).

  • Synthesis of Bupropion (Zyban, Wellbutrin) : Perrine et al. (2000) describe a synthesis method for bupropion, which includes the use of chloropropiophenone. This suggests potential pharmaceutical applications for similar chlorinated compounds (Perrine, Ross, Nervi, & Zimmerman, 2000).

  • Effect of Bioregulators on Rubber Synthesis in Plants : Benedict et al. (1983) studied the effect of a bioregulator on rubber synthesis in guayule plants. The mechanism and effects observed may be relevant to understanding the action of compounds like 2-Chloropropyldimethylamine (Benedict, Reibach, Madhavan, Stipanovic, Keithly, & Yokoyama, 1983).

properties

IUPAC Name

2-chloro-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXWNSDLDXGMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043858
Record name 2-Chloropropyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropropyldimethylamine

CAS RN

108-14-5
Record name 2-Chloro-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropropyldimethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropropyldimethylamine
Source EPA DSSTox
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Record name 2-chloropropyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.232
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Record name 2-CHLOROPROPYLDIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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